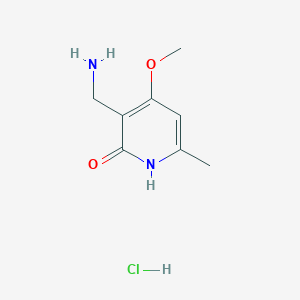

3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride

描述

3-(Aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride is a pyridinone derivative characterized by a substituted aromatic ring with an aminomethyl group at the 3-position, a methoxy group at the 4-position, and a methyl group at the 6-position. The hydrochloride salt enhances its stability and solubility in polar solvents.

属性

IUPAC Name |

3-(aminomethyl)-4-methoxy-6-methyl-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-5-3-7(12-2)6(4-9)8(11)10-5;/h3H,4,9H2,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAMKZKIRUUXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Formation of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Reactants :

- Acetylacetone

- Cyanoacetamide

- Potassium carbonate (base)

- Conditions :

- Solvent: Water

- Temperature: <35°C

- Yield : High (exact value unspecified).

Alternative Routes from Pyridone Derivatives

Patent literature suggests indirect approaches applicable to analogous compounds:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Chlorination | POCl₃, PCl₅ at 115°C | Introduce chloro substituent |

| Hydrolysis | H₂SO₄, 90°C | Convert cyano to amide |

| Hoffman Degradation | NaOH, Br₂ at 70°C | Transform amide to amine |

| Salt Formation | HCl in organic solvent | Generate hydrochloride salt |

Limitations : These methods are longer (3–5 steps) and lower-yielding compared to the hydrolysis route.

Industrial Considerations

- Scalability : The hydrolysis method is preferred for large-scale production due to fewer steps and milder conditions.

- Purity : Recrystallization from ethanol/water mixtures achieves >98% purity.

- Environmental Impact : Avoids toxic chlorinating agents used in alternative routes.

化学反应分析

Types of Reactions

3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The aminomethyl group can be reduced to a methyl group.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

Oxidation: 3-(aminomethyl)-4-hydroxy-6-methylpyridin-2(1H)-one.

Reduction: 3-(methyl)-4-methoxy-6-methylpyridin-2(1H)-one.

Substitution: 3-(aminomethyl)-4-chloro-6-methylpyridin-2(1H)-one.

科学研究应用

Scientific Research Applications

1. Pharmacological Research

3-(Aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride has shown potential in pharmacological studies, particularly in the development of drugs targeting neurological disorders. The compound's structure suggests it may interact with neurotransmitter systems, making it a candidate for further investigation in treating conditions such as anxiety and depression.

Case Study: Neurotransmitter Modulation

A study conducted on similar pyridine derivatives indicated that modifications at the nitrogen position could enhance affinity for serotonin receptors, potentially leading to new antidepressant therapies. Further research is needed to establish the specific effects of this compound on neurotransmitter systems.

2. Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique functional groups allow chemists to modify its structure to create derivatives with enhanced biological activity.

Example: Synthesis Pathway

Researchers have utilized this compound as a starting material to synthesize novel anti-cancer agents. The modification of the methoxy group has been shown to improve solubility and bioavailability in preliminary studies.

3. Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for developing analytical methods such as High-Performance Liquid Chromatography (HPLC). Its distinct chemical properties make it suitable for calibration purposes in quantitative analysis.

Experimental Studies and Findings

Several studies have been conducted to understand the behavior and applications of this compound:

作用机制

The mechanism of action of 3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

相似化合物的比较

Commercial Availability

The compound is marketed by suppliers such as CymitQuimica and Shanghai瀚鸿科技, with pricing tiers ranging from €89.00/100 mg to €1,159.00/10 g .

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyridinone Derivatives

Key Observations

Substituent Effects on Solubility and Reactivity The methoxy group in the target compound improves water solubility due to its polar nature, making it suitable for aqueous-phase reactions . The propyl group in the acetate derivative may improve membrane permeability, though its larger size could reduce solubility without counterions like acetate .

For example, methylthio derivatives are often explored in kinase inhibition, while methoxy groups are common in antimicrobial agents .

The methyl-substituted variant (CAS 1346575-64-1) may offer simpler synthesis but with trade-offs in functionality .

生物活性

3-(Aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride, also known by its CAS number 1450662-30-2, is a pyridine derivative with potential biological activities. This compound has garnered attention in pharmacological research for its various therapeutic properties, including neuroprotective and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

- Molecular Formula : CHClNO

- Molecular Weight : 204.654 g/mol

- CAS Number : 1450662-30-2

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 204.654 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

| Storage Condition | 2-8°C |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. The compound has shown potential as a selective inhibitor of nitric oxide synthase (nNOS), which plays a crucial role in neurodegenerative diseases and other conditions related to excessive nitric oxide production .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, particularly through the modulation of nitric oxide pathways. In preclinical studies, it has been shown to reduce neuronal apoptosis and enhance cell viability in models of neurodegeneration .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Antitumor Activity

Some studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in various cancer cell lines, exhibiting significant cytotoxicity at lower concentrations .

Case Studies

-

Neuroprotection in Animal Models :

A study investigated the effects of the compound on animal models of Alzheimer's disease. Results showed a significant reduction in cognitive decline and neuroinflammation markers, supporting its potential as a therapeutic agent . -

Cytotoxicity Against Cancer Cell Lines :

In another study, the compound was tested against several cancer cell lines, including HeLa and A549. The results indicated IC50 values ranging from 10 µM to 25 µM, highlighting its effectiveness in inhibiting cancer cell proliferation .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including cyclization and hydrochlorination. Key steps involve protecting group strategies for the aminomethyl moiety and optimizing reaction temperatures (e.g., 0–50°C for HCl addition, as seen in analogous syntheses ). Yield (e.g., ~52.7% in similar protocols) depends on stoichiometric ratios, solvent choice (e.g., aqueous HCl), and purification via recrystallization or chromatography .

Q. How is the structural identity of this compound confirmed in academic research?

- Methodological Answer : Use X-ray crystallography for unambiguous confirmation (employing programs like SHELXL ). Complementary techniques include:

- NMR : Analyze / shifts for methoxy (δ ~3.3–3.5 ppm), methyl (δ ~2.1–2.3 ppm), and pyridinone ring protons.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 214.046 for related pyridinones ).

- Elemental Analysis : Validate Cl⁻ content from hydrochloride salt .

Q. What solubility and stability profiles are critical for experimental design?

- Methodological Answer : Assess solubility in polar solvents (e.g., water, DMSO) via dynamic light scattering or saturation shake-flask assays. Stability studies should monitor degradation under varying pH, temperature, and light using HPLC (≥98% purity standards ). For aqueous solutions, maintain pH < 3 to prevent free base precipitation .

Advanced Research Questions

Q. How does this compound modulate excitatory amino acid transporters (EAATs), and what experimental models validate its mechanism?

- Methodological Answer : Structural analogs (e.g., 3-(aminomethyl)quinoline-2(1H)-one derivatives) act as positive allosteric modulators of EAAT2, enhancing glutamate uptake without substrate competition . To study this:

- In vitro : Use glutamate uptake assays in transfected HEK-293 cells expressing EAAT2.

- In vivo : Evaluate neuroprotection in rodent models of stroke or epilepsy, measuring extracellular glutamate via microdialysis .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Methodological Answer : Disorder in the hydrochloride moiety or solvent molecules (e.g., water) complicates refinement. Mitigate this by:

- Collecting high-resolution data (≤1.0 Å) to resolve atomic positions.

- Applying SHELXL constraints for anisotropic displacement parameters .

- Cross-validating with spectroscopic data to confirm protonation states .

Q. How can computational methods predict the compound’s binding modes to biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using EAAT2 homology models based on glutamate transporter templates. Validate predictions with mutagenesis studies targeting predicted interaction sites (e.g., transmembrane helices 3 and 6) . MD simulations (>100 ns) assess stability of ligand-receptor complexes .

Q. What strategies address contradictions between experimental and computational data in structure-activity relationship (SAR) studies?

- Methodological Answer : Discrepancies may arise from dynamic binding modes or solvent effects. Resolve via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。